molecular formula C26H20F2N4O3S2 B2358394 N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1113109-60-6

N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2358394
CAS No.: 1113109-60-6
M. Wt: 538.59
InChI Key: XFMLSCIFUBVHTP-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a sulfone group (5,5-dioxido), a 4-methylbenzyl substituent at position 6, and a thioacetamide linkage connected to a 3,4-difluorophenyl group. The compound’s synthesis likely involves multi-step reactions, including heterocyclic core formation, sulfonation, and coupling of the thioacetamide-difluorophenyl moiety. Characterization methods such as NMR, IR, and elemental analysis are standard for such compounds .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O3S2/c1-16-6-8-17(9-7-16)14-32-22-5-3-2-4-19(22)25-23(37(32,34)35)13-29-26(31-25)36-15-24(33)30-18-10-11-20(27)21(28)12-18/h2-13H,14-15H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMLSCIFUBVHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in oncology and neuropharmacology. This article reviews its biological activity based on existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H20F2N4O3S2
  • Molecular Weight : 538.59 g/mol
  • IUPAC Name : N-(3,4-difluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide

The compound features a thiazine ring and a difluorophenyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzo[c]pyrimido compounds exhibit significant antitumor activity across various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. Modifications in the substituents on the thiazine ring significantly influence its potency. For instance:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins.
  • Methylbenzyl Group : This moiety has been linked to increased cytotoxicity against specific cancer cell lines.
SubstituentEffect on Activity
FluorineIncreases binding affinity
MethylbenzylEnhances cytotoxicity
Dioxido GroupContributes to overall stability

Case Studies

  • Breast Cancer Study : In vitro tests indicated that the compound inhibited MCF-7 cell growth by inducing apoptosis via caspase activation .
  • Lung Cancer Study : A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability and increased ROS levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share core heterocyclic systems but differ in substituents, influencing pharmacological and physicochemical properties. Key comparisons include:

2-(3,4-Dimethyl-5,5-Dioxido-2H,4H-Pyrazolo[4,3-c][1,2]Benzothiazin-2-yl)-N-(2-Fluorobenzyl)Acetamide () Core Structure: Pyrazolo-benzothiazin vs. benzo[c]pyrimido-thiazin. Substituents: 2-Fluorobenzyl vs. 3,4-difluorophenyl; dimethyl vs. methylbenzyl. Pharmacological Activity: The pyrazolo-benzothiazin derivative exhibits antimicrobial properties, as reported in Ahmad et al. (2010) . The target compound’s difluorophenyl group may enhance target binding affinity compared to mono-fluorinated analogs. Physicochemical Properties: The sulfone group in both compounds improves solubility, but the target compound’s bulkier 4-methylbenzyl substituent may reduce membrane permeability.

BTATz (3,6-Bis(1-Hydrogen-1,2,3,4-Tetrazol-5-Amino)-1,2,4,5-Tetrazine) () Core Structure: Tetrazine vs. pyrimido-thiazin. Application: BTATz is a high-nitrogen compound used in explosives and propellants , whereas the target compound is likely designed for therapeutic purposes (e.g., kinase inhibition).

Data Table: Key Comparisons

Property Target Compound 2-(3,4-Dimethyl-... () BTATz ()
Molecular Weight (g/mol) 561.6 (calculated) 415.4 (reported) 244.2 (reported)
Core Heterocycle Benzo[c]pyrimido-thiazin Pyrazolo-benzothiazin Tetrazine
Key Substituents 3,4-Difluorophenyl, 4-methylbenzyl, sulfone 2-Fluorobenzyl, dimethyl, sulfone Tetrazole-amino groups
Primary Application Hypothesized kinase inhibitor Antimicrobial Energetic materials
Solubility Moderate (sulfone-enhanced) Moderate (similar sulfone group) Low (high nitrogen content)

Pharmacokinetic and Toxicity Considerations

  • The 3,4-difluorophenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs.
  • The sulfone group could enhance renal excretion, mitigating toxicity risks observed in non-polar analogs.

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